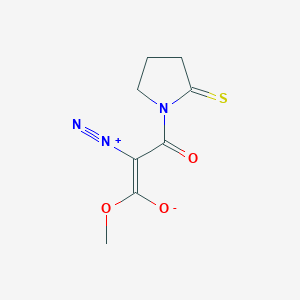
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate is a complex organic compound with a unique structure that includes a diazo group, a keto group, and a sulfanylidenepyrrolidinyl moiety
Métodos De Preparación
The synthesis of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a diazo compound with a keto ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can form reactive intermediates that interact with molecular targets, leading to the formation of new bonds and structures. The pathways involved depend on the specific reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate can be compared with other diazo compounds and keto esters. Similar compounds include:
Methyl 2-diazo-3-oxobutanoate: Another diazo compound with a simpler structure.
Ethyl diazoacetate: A commonly used diazo compound in organic synthesis.
Diazoacetone: A diazo compound with a keto group. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
134926-99-1 |
|---|---|
Fórmula molecular |
C8H9N3O3S |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
Clave InChI |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
SMILES isomérico |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
SMILES canónico |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
Sinónimos |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















